![molecular formula C16H22BrN3O3 B2516189 Tert-butyl 3-[(6-bromopyridine-3-carbonyl)amino]piperidine-1-carboxylate CAS No. 2402828-79-7](/img/structure/B2516189.png)
Tert-butyl 3-[(6-bromopyridine-3-carbonyl)amino]piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, "Tert-butyl 3-[(6-bromopyridine-3-carbonyl)amino]piperidine-1-carboxylate," is a derivative of piperidine, which is a common structural motif in many pharmaceutical compounds. Piperidine derivatives are known for their diverse biological activities and are often used as intermediates in the synthesis of various therapeutic agents. The tert-butyl group is a common protecting group in organic synthesis, and the presence of the bromopyridine moiety suggests potential for further functionalization, particularly in cross-coupling reactions that could be useful in drug development.
Synthesis Analysis
The synthesis of related piperidine derivatives has been reported in several studies. For instance, the synthesis of tert-butyl 4-oxopiperidine-1-carboxylate derivatives has been achieved through reactions involving dimethylhydrazone and subsequent alkylation, yielding tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates in moderate to high yields . Another study reports the synthesis of tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, an intermediate for anticancer drugs, through a four-step process starting from piperidin-4-ylmethanol, with a total yield of 71.4% . These methods demonstrate the feasibility of synthesizing complex piperidine derivatives with potential pharmaceutical applications.
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be characterized using various spectroscopic techniques. For example, tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate was characterized using NMR, MS, FT-IR, and X-ray diffraction (XRD) . Additionally, density functional theory (DFT) was used to optimize the molecular structure and compare it with the crystal structure obtained from XRD, showing consistent results . This indicates that the molecular structure of the compound could similarly be analyzed and confirmed using these techniques.
Chemical Reactions Analysis
Piperidine derivatives can undergo a variety of chemical reactions. The presence of functional groups such as bromopyridine suggests that the compound could participate in cross-coupling reactions, which are valuable in the synthesis of complex organic molecules. For example, the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate involves acylation, sulfonation, and substitution reactions . These reactions highlight the chemical versatility of piperidine derivatives and their potential for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can be influenced by their functional groups and molecular structure. For instance, the crystal and molecular structure of certain derivatives is stabilized by intramolecular hydrogen bonds, as seen in the X-ray crystallographic analysis of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate . DFT analyses can also predict the presence of intramolecular hydrogen bonding and other interactions that affect the stability and reactivity of these compounds . These analyses are crucial for understanding the behavior of the compounds under different conditions and for predicting their reactivity in chemical syntheses.
科学的研究の応用
Asymmetric Synthesis and Chemical Transformations
Asymmetric Synthesis of Piperidinedicarboxylic Acid Derivatives : Research describes the asymmetric syntheses of various piperidinedicarboxylic acid derivatives starting from basic amino acids. These compounds are significant due to their potential application in creating enantiomerically pure chemical entities, useful in further pharmaceutical research and development (Xue et al., 2002).
Building Blocks for Hydroxypipecolate and Hydroxylysine Derivatives : Another study elaborates on the synthesis of 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common dioxopiperidinecarboxylate precursor. These derivatives are vital for constructing complex molecules and have implications in synthesizing bioactive compounds (Marin et al., 2004).
Intermediates for Anticancer Drugs : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs, highlights the crucial role of such intermediates in developing therapeutic agents targeting specific cancer pathways (Zhang et al., 2018).
Cyclic Amino Acid Esters Synthesis : The synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate as a cyclic amino acid ester from corresponding precursors, showcases the molecule's versatility in forming complex structures useful in various chemical syntheses (Moriguchi et al., 2014).
Advanced Synthesis Techniques and Applications
Synthesis of Bicyclic and Tricyclic Systems : The preparation of compounds containing tert-butyl 3-[(6-bromopyridine-3-carbonyl)amino]piperidine-1-carboxylate is essential in the synthesis of complex bicyclic and tricyclic systems, serving as key intermediates in medicinal chemistry and drug discovery processes (Kong et al., 2016).
C–H Arylation Techniques : Research into the C–H arylation of N-Boc-piperidines, using palladium-catalyzed techniques, demonstrates the compound's utility in directly arylating piperidines, a method that simplifies the synthesis of arylated piperidines crucial in pharmaceutical development (Millet & Baudoin, 2015).
作用機序
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body, influencing cellular processes .
Mode of Action
It’s known that many chemical compounds exert their effects by binding to specific receptors or enzymes, thereby modulating their activity .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
Pharmacokinetic studies are crucial in understanding the bioavailability of a compound .
Result of Action
The effects of similar compounds range from modulation of cellular processes to potential therapeutic effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
特性
IUPAC Name |
tert-butyl 3-[(6-bromopyridine-3-carbonyl)amino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrN3O3/c1-16(2,3)23-15(22)20-8-4-5-12(10-20)19-14(21)11-6-7-13(17)18-9-11/h6-7,9,12H,4-5,8,10H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRAAOBSCKAZDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)C2=CN=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Benzoyl-6-ethoxy-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2516107.png)
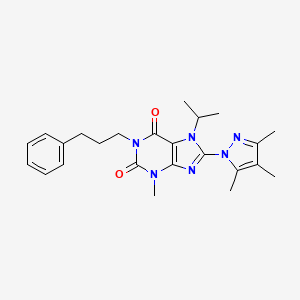

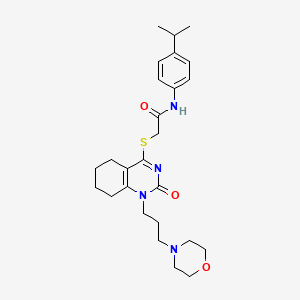
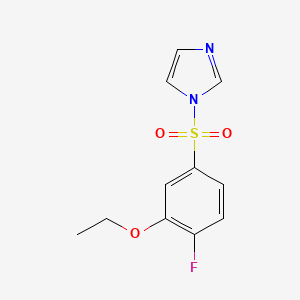
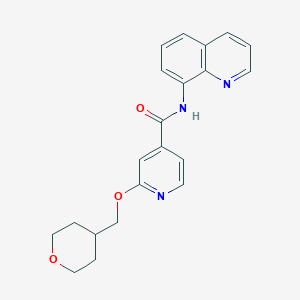
![1,3,9-Triazaspiro[4.6]undecan-2-one;dihydrochloride](/img/structure/B2516114.png)

![5-methyl-1-phenyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2516118.png)
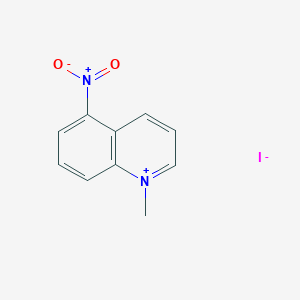
![2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-1,3-oxazole-5-carboxylic acid](/img/structure/B2516123.png)
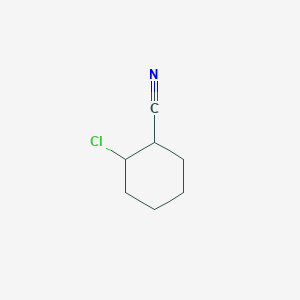
![N-(4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}phenyl)acetamide](/img/structure/B2516125.png)
![Diethyl 2-[(2-chloro-4-methylanilino)methylene]malonate](/img/structure/B2516129.png)